

Physical and chemical properties of triallyl phosphate monomer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triallyl phosphate*

Cat. No.: *B159087*

[Get Quote](#)

Triallyl Phosphate Monomer: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triallyl phosphate (TAP) is a versatile organophosphate monomer with the chemical formula $C_9H_{15}O_4P$. It is a colorless, water-white liquid that holds significant importance in various industrial applications due to its unique chemical structure, characterized by a central phosphate group bonded to three allyl groups.^{[1][2]} This trifunctionality allows it to act as an effective cross-linking agent, flame retardant, and polymer modifier.^[3] This technical guide provides an in-depth overview of the physical and chemical properties of **triallyl phosphate**, detailed experimental protocols for its characterization, and a summary of its key chemical reactions and applications.

Physical and Chemical Properties

The physical and chemical properties of **triallyl phosphate** are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical processes.

Physical Properties

Property	Value	Reference
Molecular Formula	$C_9H_{15}O_4P$	[1]
Molecular Weight	218.19 g/mol	[1]
Appearance	Water-white liquid	[1]
Boiling Point	80 °C @ 0.5 mmHg [1] ; 113 °C @ 4 mmHg [4] [5] ; 90 °C @ 0.1 mmHg [6]	
Melting Point	Below -50 °C	[1]
Density	1.0815 g/cm ³ @ 20 °C [1] ; 1.064 g/cm ³ @ 25 °C/15 °C [1]	
Refractive Index	1.450 @ 20 °C/D [1] ; 1.448 @ 25 °C/D [1]	
Solubility	>1 g/L in water [1] ; Soluble in organic solvents [2]	
Vapor Pressure	0.0054 mmHg @ 25 °C	[1]

Chemical Properties

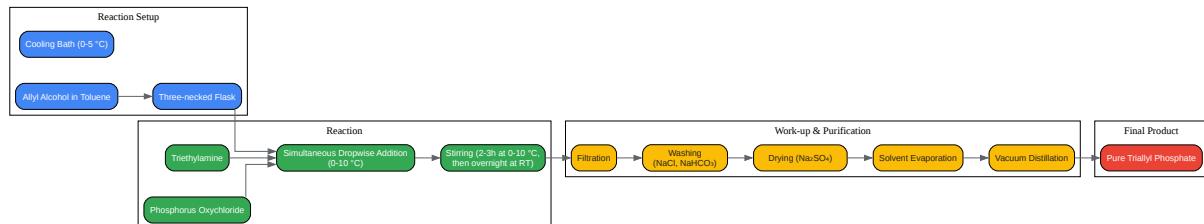
Property	Description	Reference
Reactivity	Polymerizes rapidly on exposure to air. [1] [7] Can undergo explosive decomposition upon heating to approximately 130 °C. [7] The allyl groups are susceptible to addition reactions. [3]	
Stability	Sensitive to light and moisture. [6] Stable under recommended storage conditions (refrigerator, under inert atmosphere). [6]	
Hydrolysis	Expected to hydrolyze under alkaline conditions.	[1]
Hazards	Causes skin irritation and serious eye damage. [4] May cause respiratory irritation. [4]	

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and polymerization of **triallyl phosphate**.

Synthesis of Triallyl Phosphate

Triallyl phosphate can be synthesized via the reaction of phosphorus oxychloride with allyl alcohol in the presence of a tertiary amine base.[\[8\]](#)


Materials:

- Phosphorus oxychloride (POCl_3)
- Allyl alcohol
- Triethylamine (or another suitable tertiary amine)

- Toluene (solvent)
- 10% Sodium chloride solution
- 10% Sodium bicarbonate solution
- Anhydrous sodium sulfate
- Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnels, and a thermometer
- Cooling bath (ice-salt mixture)

Procedure:

- In a three-necked round-bottom flask, dissolve allyl alcohol in toluene.
- Cool the mixture to 0-5 °C using an ice-salt bath.
- Simultaneously add phosphorus oxychloride and triethylamine dropwise to the cooled solution while maintaining the temperature between 0 and 10 °C. The rate of addition should be controlled to keep the POCl_3 in stoichiometric excess over the triethylamine.^[8]
- After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 2-3 hours.
- Allow the mixture to warm to room temperature and stir overnight.
- Filter the reaction mixture to remove the triethylamine hydrochloride salt.
- Wash the filtrate sequentially with a 10% sodium chloride solution and a 10% sodium bicarbonate solution.^[8]
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the toluene solvent under reduced pressure.
- The resulting crude **triallyl phosphate** can be purified by vacuum distillation.^[9]

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **triallyl phosphate**.

Characterization Methods

Apparatus:

- Thiele tube or similar heating apparatus
- Thermometer
- Small test tube
- Capillary tube (sealed at one end)
- Rubber band or wire for attaching the test tube to the thermometer

Procedure:

- Place a small amount (a few drops) of **triallyl phosphate** into the small test tube.
- Place the capillary tube, open end down, into the test tube.
- Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- Place the assembly in the Thiele tube containing heating oil, ensuring the sample is immersed.
- Heat the side arm of the Thiele tube gently.
- Observe a stream of bubbles emerging from the capillary tube as the liquid heats up and the air expands.
- Continue heating until a continuous and rapid stream of bubbles is observed. This indicates the vapor pressure of the sample is equal to the atmospheric pressure.
- Remove the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube. Record this temperature.
- Since the boiling point of **triallyl phosphate** is high at atmospheric pressure and it may decompose, it is recommended to perform this determination under reduced pressure using a vacuum distillation setup and a pressure nomograph to correct the boiling point to atmospheric pressure if needed.[\[1\]](#)

Apparatus:

- Pycnometer (specific gravity bottle) of a known volume
- Analytical balance
- Constant temperature water bath

Procedure:

- Clean and dry the pycnometer thoroughly and determine its empty weight.
- Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.
- Remove any excess water and weigh the pycnometer filled with water.
- Empty and dry the pycnometer again.
- Fill the pycnometer with **triallyl phosphate** and repeat the thermal equilibration in the water bath.
- Remove any excess **triallyl phosphate** and weigh the pycnometer.
- The density of **triallyl phosphate** is calculated using the formula: Density = (mass of **triallyl phosphate**) / (mass of water) * density of water at the measurement temperature.

Apparatus:

- Abbe refractometer
- Constant temperature water bath
- Dropper

Procedure:

- Calibrate the Abbe refractometer using a standard liquid of known refractive index.
- Ensure the prisms of the refractometer are clean and dry.
- Place a few drops of **triallyl phosphate** onto the lower prism.
- Close the prisms and allow the sample to spread evenly.
- Circulate water from the constant temperature bath (e.g., 20 °C) through the refractometer to maintain a constant temperature.

- Look through the eyepiece and adjust the control to bring the dividing line between the light and dark fields into view.
- Adjust the compensator to eliminate any color fringes and sharpen the dividing line.
- Align the dividing line with the crosshairs in the eyepiece.
- Read the refractive index from the scale.

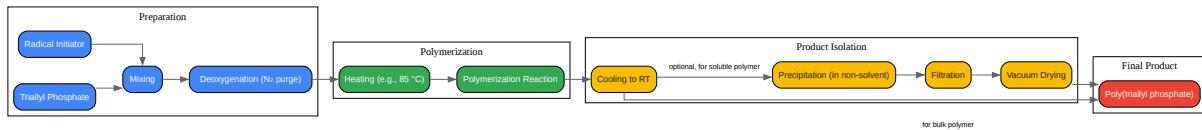
Fourier Transform Infrared (FTIR) Spectroscopy:

- Sample Preparation: A small drop of neat **triallyl phosphate** liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Data Acquisition: The FTIR spectrum is recorded in the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum of the empty plates is recorded first and subtracted from the sample spectrum.
- Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in **triallyl phosphate**, such as P=O, P-O-C, and C=C stretches. A study on triethyl phosphate, a similar compound, showed characteristic P=O stretching bands around 1259 cm^{-1} .[\[10\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: A small amount of **triallyl phosphate** is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl_3) in an NMR tube. A reference standard such as tetramethylsilane (TMS) may be added.
- Data Acquisition: ^1H NMR, ^{13}C NMR, and ^{31}P NMR spectra are acquired on an NMR spectrometer. For ^{31}P NMR, an external standard of 85% phosphoric acid is typically used.[\[11\]](#)
- Analysis: The chemical shifts, integration values, and coupling patterns in the spectra are analyzed to confirm the molecular structure of **triallyl phosphate**.

Free Radical Polymerization of Triallyl Phosphate


Triallyl phosphate can be polymerized via a free-radical mechanism to form a cross-linked polymer network.[8]

Materials:

- **Triallyl phosphate** monomer
- Radical initiator (e.g., benzoyl peroxide, AIBN)
- Reaction vessel (e.g., sealed ampoule or flask with a nitrogen inlet)
- Heating source (e.g., oil bath)
- Non-solvent for precipitation (e.g., methanol)

Procedure:

- Place the **triallyl phosphate** monomer in the reaction vessel.
- Add the radical initiator (typically 1-3 mol% relative to the monomer).
- Deoxygenate the mixture by bubbling nitrogen gas through it for 20-30 minutes.
- Seal the reaction vessel or maintain it under a nitrogen atmosphere.
- Heat the reaction mixture to the desired polymerization temperature (e.g., 85 °C for benzoyl peroxide) with stirring.[8]
- Maintain the temperature for a sufficient time to achieve the desired conversion (e.g., 17 hours).[8]
- Cool the reaction to room temperature. The product will be a solid or highly viscous polymer.
- If a soluble polymer is desired at low conversion, the reaction can be stopped earlier, and the polymer can be precipitated by pouring the reaction mixture into a non-solvent like methanol.
- The precipitated polymer is then filtered and dried under vacuum.

[Click to download full resolution via product page](#)

Caption: Free radical polymerization workflow of **triallyl phosphate**.

Chemical Reactivity and Applications

Reactivity

The primary chemical reactivity of **triallyl phosphate** is centered around its three allyl groups. These unsaturated moieties make the monomer susceptible to:

- **Polymerization:** As detailed above, the allyl groups readily undergo free-radical polymerization to form highly cross-linked, thermoset polymers. This is a key property for many of its applications.^[8]
- **Addition Reactions:** The double bonds of the allyl groups can participate in various addition reactions, such as halogenation and hydrohalogenation.
- **Hydrolysis:** The phosphate ester linkages are susceptible to hydrolysis, particularly under alkaline conditions, which will cleave the P-O bonds.^[1]

Applications

The unique properties of **triallyl phosphate** lend it to several important industrial applications:

- **Flame Retardant:** **Triallyl phosphate** is used as a flame retardant for polymers and fabrics. During combustion, it can promote the formation of a char layer, which insulates the underlying material from heat and oxygen, thereby inhibiting the spread of flames.^[3]

- Cross-linking Agent and Polymer Modifier: Its trifunctionality allows it to act as a cross-linking agent, enhancing the mechanical strength, thermal stability, and chemical resistance of various polymers.[3]
- Plasticizer: It can be used as a plasticizer for certain polymers.[1]
- Electrolyte Additive: In the field of battery technology, **triallyl phosphate** has been investigated as an electrolyte additive to improve the cycling stability of high-voltage lithium-ion batteries by forming a protective passivation layer on the electrodes.[12]

Safety and Handling

Triallyl phosphate is a hazardous chemical that requires careful handling.

- Hazards: It is known to cause skin irritation and serious eye damage.[4] Inhalation may lead to respiratory irritation.[4]
- Precautions: When handling **triallyl phosphate**, it is essential to use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[4]
- Storage: **Triallyl phosphate** should be stored in a cool, dry place, away from light and moisture, and under an inert atmosphere to prevent polymerization.[6] It should be kept away from heat and sources of ignition.

Conclusion

Triallyl phosphate is a monomer with a valuable combination of physical and chemical properties that make it suitable for a range of industrial applications, from enhancing the safety of materials as a flame retardant to improving the performance of polymers as a cross-linking agent. A thorough understanding of its characteristics, as outlined in this guide, is essential for its safe and effective use in research and development. The provided experimental protocols offer a foundation for the synthesis and characterization of this important chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Triallyl phosphate | C9H15O4P | CID 15390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medizin.uni-muenster.de [medizin.uni-muenster.de]
- 3. US3801683A - Process for preparing trialkyophosphate - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. TRIALLYL PHOSPHATE | 1623-19-4 [chemicalbook.com]
- 7. TRIALLYL PHOSPHATE(1623-19-4) 1H NMR spectrum [chemicalbook.com]
- 8. US2754315A - Method of making triallyl phosphate - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. barron.rice.edu [barron.rice.edu]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of triallyl phosphate monomer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b159087#physical-and-chemical-properties-of-triallyl-phosphate-monomer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com